molecular formula C12H8BCl2F4I B8140970 Bis-(3-chloro-phenyl)-iodonium tetrafluoroborate

Bis-(3-chloro-phenyl)-iodonium tetrafluoroborate

Cat. No.: B8140970
M. Wt: 436.8 g/mol
InChI Key: KRRYXKANVCHUDY-UHFFFAOYSA-N
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Description

Bis-(3-chloro-phenyl)-iodonium tetrafluoroborate is an organoiodine compound that has gained attention in the field of organic chemistry due to its unique reactivity and versatility. This compound is characterized by the presence of two 3-chlorophenyl groups attached to an iodine atom, which is further stabilized by a tetrafluoroborate anion. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(3-chloro-phenyl)-iodonium tetrafluoroborate typically involves the reaction of 3-chloroiodobenzene with a suitable oxidizing agent in the presence of a fluoride source. One common method involves the use of silver tetrafluoroborate (AgBF4) as the fluoride source and an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the iodonium salt. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods are less commonly reported. the principles remain similar, with the focus on optimizing reaction conditions to achieve higher yields and scalability. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis-(3-chloro-phenyl)-iodonium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often serving as an oxidizing agent itself.

    Reduction: It can be reduced to form 3-chlorophenyl iodide and other related compounds.

    Substitution: The iodonium group can be substituted with other nucleophiles, leading to the formation of diverse organic products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the iodonium compound under mild conditions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of products, including aryl amines, aryl thiols, and aryl ethers.

Scientific Research Applications

Bis-(3-chloro-phenyl)-iodonium tetrafluoroborate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Medicine: Research into its potential use in drug development is ongoing, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which bis-(3-chloro-phenyl)-iodonium tetrafluoroborate exerts its effects involves the formation of reactive intermediates, such as iodonium ions, which can facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in substitution reactions, the iodonium ion acts as an electrophile, reacting with nucleophiles to form new bonds.

Comparison with Similar Compounds

Similar Compounds

  • Bis-(4-chloro-phenyl)-iodonium tetrafluoroborate
  • Bis-(2-chloro-phenyl)-iodonium tetrafluoroborate
  • Bis-(3-bromo-phenyl)-iodonium tetrafluoroborate

Uniqueness

Bis-(3-chloro-phenyl)-iodonium tetrafluoroborate is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and the types of products formed in chemical reactions. Compared to its analogs, it may offer distinct advantages in certain synthetic applications, such as improved yields or selectivity in specific reactions.

Properties

IUPAC Name

bis(3-chlorophenyl)iodanium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2I.BF4/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12;2-1(3,4)5/h1-8H;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRYXKANVCHUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BCl2F4I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Borontrifluoride diethyl etherate (16.51 g, 116.3 mmol) was added slowly to 3-chlorophenyl boronic acid (17.37 g, 111.0 mmol) in DCM (170 mL) at −5° C., while stirring. After 15 minutes, the title compound of Example 15.1 (37.71 g, 105.8 mmol) in DCM (150 mL) was added slowly. The reaction stirred for 1 h at 0° C. and sodium tetrafluoroborate (225 g in 300 mL water) was added and stirred for 1 h. The organic layer was separated, dried over sodium sulphate, filtered and concentrated and triturated with ether to afford the title product (31.6 g, 68%) as a light brown solid.
[Compound]
Name
Borontrifluoride diethyl
Quantity
16.51 g
Type
reactant
Reaction Step One
Quantity
17.37 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
37.71 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
68%

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